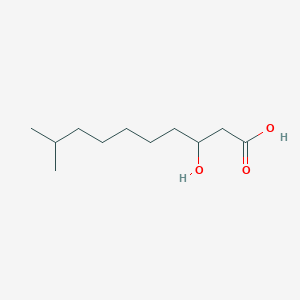

3-Hydroxy-9-methyldecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

62675-79-0 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

3-hydroxy-9-methyldecanoic acid |

InChI |

InChI=1S/C11H22O3/c1-9(2)6-4-3-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

ODCCWURQWWXXKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Isolation and Characterization from Bacterial Species

3-Hydroxy-9-methyldecanoic acid has been identified as a component of the cellular lipids and metabolites of several bacterial species.

Detection in Xanthomonas spp. Fatty Acid Profiles

The fatty acid profiles of various Xanthomonas species are known to be characteristic and can be used for their differentiation. researchgate.net In Xanthomonas sinensis, D-3-hydroxy-9-methyl-decanoic acid has been identified as one of the fatty acids present in its lipopolysaccharides. nih.govnih.gov These fatty acids are located in the lipid A component of the lipopolysaccharide, where they are attached to glucosamine (B1671600) residues through both ester and amide linkages. nih.govnih.gov While all the identified fatty acid types are ester-bound, a portion of other 3-hydroxy fatty acids are also involved in amide linkages. nih.govnih.gov The hydroxyl groups of the ester-linked 3-hydroxy fatty acids are not substituted. nih.govnih.gov Similar fatty acid patterns, including the presence of 3-hydroxy-9-methyl-decanoic acid, have been observed in the lipopolysaccharides of nine other Xanthomonas species. nih.gov

Identification in Photobacterium damselae

Photobacterium damselae is a marine bacterium recognized as a pathogen for a variety of marine animals and humans. researchgate.netfrontiersin.org While specific studies detailing the isolation of this compound from Photobacterium damselae are not prevalent in the provided results, the general fatty acid composition of the genus Photobacterium has been characterized. The major fatty acids typically include straight-chain saturated and monounsaturated fatty acids like C16:0, C16:1 ω7c, and C18:1 ω7c. microbiologyresearch.orgmdpi.com The bacterium is known to produce various virulence factors, including hemolysins and phospholipases. frontiersin.orgnih.gov

Occurrence in Pseudomonas maltophilia Cellular Components

Pseudomonas maltophilia, now known as Stenotrophomonas maltophilia, is a significant opportunistic pathogen. nih.gov Studies on the cellular lipids of P. maltophilia have revealed a complex mixture of components. nih.gov The amide-bound fatty acids include methyl-branched OH-13 in addition to other hydroxylated and non-hydroxylated fatty acids. nih.gov While the direct presence of this compound is not explicitly stated in the provided abstract, the presence of other methyl-branched hydroxy fatty acids suggests a biosynthetic capability for such structures. nih.gov The soil bacterium Stenotrophomonas maltophilia has been found to transform long-chain fatty acids into shorter-chain 3-hydroxy fatty acids. nih.gov

Presence in Pedobacter cryoconitis Lipodepsipeptides

Pedobacter cryoconitis, a species of bacteria first isolated from alpine glacier cryoconite, is known to produce a family of antibacterial cyclic lipodepsipeptides called isopedopeptins. wikipedia.orgacs.orgacs.orgnih.gov These compounds are composed of nine amino acid residues and one 3-hydroxy fatty acid residue. acs.orgacs.orgnih.gov One of these lipodepsipeptides, isopedopeptin A, was found to contain a this compound residue. acs.org The structure of these peptides is cyclic, with an ester bond formed between the C-terminal aspartic acid and the 3-hydroxy group of the fatty acid. acs.orgacs.orgnih.gov The variations among the different isopedopeptins are due to the size and branching of the 3-hydroxy fatty acid and the presence of either a valine or a 3-hydroxyvaline residue. acs.orgnih.gov

Identification as a Constituent of Marine Organism Metabolites

Isolation from Hawaiian Green Alga Bryopsis sp.

The Hawaiian green alga Bryopsis sp. is a source of a series of bioactive depsipeptides known as kahalalides. researchgate.netnih.govacs.org Several of these kahalalides, including kahalalides E, H, J, and K, have been found to contain this compound as a structural component. acs.orgnih.govnih.gov In kahalalide E, the hydroxyl group of the this compound forms an ester linkage with the carbonyl group of a tryptophan residue. acs.org Kahalalide F, another well-studied compound from this series, was initially isolated from the sea slug Elysia rufescens, which feeds on Bryopsis sp. researchgate.netnih.gov This indicates that the alga is the original producer of these complex molecules. researchgate.netnih.gov

Data on the Occurrence of this compound

Table 1: Bacterial Sources and Associated Compounds

| Bacterial Species | Associated Compound Class | Specific Compound Containing this compound | Reference(s) |

| Xanthomonas sinensis | Lipopolysaccharides | Lipid A | nih.govnih.gov |

| Pedobacter cryoconitis | Lipodepsipeptides | Isopedopeptin A | acs.org |

Table 2: Marine Organism Sources and Associated Compounds

| Marine Organism | Associated Compound Class | Specific Compounds Containing this compound | Reference(s) |

| Bryopsis sp. (Green Alga) | Depsipeptides (Kahalalides) | Kahalalide E, H, J, K | acs.orgnih.govnih.gov |

Association with Sacoglossan Mollusk Elysia rufescens

The sacoglossan mollusk Elysia rufescens is a notable natural source of compounds containing this compound. This marine slug is known to produce a family of bioactive peptides called kahalalides. acs.org Specifically, kahalalide E, a cyclic depsipeptide, incorporates this compound as its fatty acid component. acs.org The hydroxyl group of this fatty acid forms an ester linkage with the carbonyl group of a tryptophan residue within the peptide, creating a 22-membered ring structure. acs.org

Incorporation into Cyclic and Linear Lipopeptides

Beyond its presence in kahalalides, this compound is a building block for several other classes of lipopeptides, which are molecules consisting of a lipid linked to a peptide. csic.es These compounds are produced by a variety of microorganisms and often exhibit potent biological activities.

Isopedopeptins: A group of cationic cyclic lipodepsipeptides, isopedopeptins A–H, are produced by the bacterium Pedobacter cryoconitis. acs.org These compounds are composed of nine amino acid residues and one 3-hydroxy fatty acid residue. In the case of isopedopeptin A, this fatty acid is this compound. acs.org The structure is cyclized via an ester bond between the C-terminal aspartic acid and the 3-hydroxy group of the fatty acid. acs.org

Other Lipopeptides: While specific examples for mebamamides and cystomanamides containing this compound are not detailed in the provided search results, the general structure of lipopeptides often involves a β-hydroxy fatty acid linked to a peptide chain. frontiersin.org This structural motif is common in biosurfactants produced by bacteria such as Bacillus species, where the fatty acid composition is crucial for their activity. nih.gov

Table 1: Lipopeptides Containing this compound

| Lipopeptide Class | Producing Organism | Structural Role of this compound |

|---|---|---|

| Kahalalide E | Elysia rufescens | Forms an ester linkage with tryptophan to create a 22-membered ring. acs.org |

| Isopedopeptin A | Pedobacter cryoconitis | Forms an ester bond with the C-terminal aspartic acid to cyclize the peptide. acs.org |

This table is generated based on the text and is for illustrative purposes.

Role in Microbial Poly(hydroxyalkanoate) (PHA) Polymers

Poly(hydroxyalkanoates) (PHAs) are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. mdpi.com These bioplastics are composed of 3-hydroxy fatty acid monomers. scielo.br The specific composition of PHA can vary depending on the bacterial strain and the carbon source provided for its growth. academicjournals.org

Biosynthetic Pathways and Metabolic Transformations

Enzymatic and Genetic Mechanisms of Biosynthesis

The formation of 3-Hydroxy-9-methyldecanoic acid is a result of specific and highly regulated enzymatic activities, often encoded by dedicated gene clusters within microbial genomes.

The biosynthesis of certain complex natural products containing a this compound moiety is accomplished by large, multi-domain enzymatic complexes known as Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS). nih.gov These systems function as molecular assembly lines to build complex chemical structures from simple precursors. acs.org

A notable example is the biosynthesis of cystomanamides, a family of glycosylated lipopeptides produced by the myxobacterium Cystobacter fuscus. acs.orgnih.gov The core structure of cystomanamides incorporates a fatty acid component derived from 3-amino-9-methyldecanoic acid, a close structural relative of this compound. acs.orgnih.gov Genetic analysis has identified the ctm gene cluster, which encodes a hybrid PKS/NRPS system responsible for cystomanamide assembly. acs.org The process is initiated by a PKS module that incorporates an iso-fatty acid as a starter unit. acs.orgnih.gov Subsequent steps on this enzymatic assembly line, including a key reductive amination step at the junction between the PKS and NRPS modules, lead to the formation of the final product. acs.orgnih.gov Inactivation of the ctmA gene, a central PKS/NRPS gene in the cluster, was shown to completely halt the production of cystomanamides, confirming the direct role of this pathway. acs.org

These hybrid systems are modular in nature, with each module responsible for a specific elongation and modification step. nih.gov The sequence and type of domains within each module dictate the final chemical structure of the natural product. nih.gov

Table 1: Key Components in Cystomanamide Biosynthesis

| Component | Type | Function in Pathway | Reference |

|---|---|---|---|

| ctm gene cluster | Biosynthetic Gene Cluster | Encodes the enzymatic machinery for cystomanamide synthesis. | acs.org |

| CtmA | PKS/NRPS Hybrid Enzyme | Central enzyme that assembles the peptide-polyketide backbone. | acs.org |

| Iso-fatty acid | Starter Unit | The initial building block incorporated by the PKS module. | acs.orgnih.gov |

| Reductive Amination | Enzymatic Step | Key modification occurring at the PKS-NRPS interface. | acs.orgnih.gov |

| Thioesterase Domain | Terminating Enzyme | Releases the final synthesized product from the enzyme complex. | acs.org |

The biosynthesis of this compound relies on the availability of specific precursor molecules and the enzymatic machinery for chain elongation. The "iso-" prefix in related structures like 3-amino-9-methyldecanoic acid points to the use of a branched-chain starter unit, likely derived from branched-chain amino acid metabolism (e.g., valine, leucine, or isoleucine).

The core process of fatty acid synthesis in bacteria proceeds through a cyclical pathway involving the sequential addition of two-carbon units, typically from malonyl-CoA or its derivatives. nih.gov In the context of branched-chain fatty acids like 9-methyldecanoic acid, a precursor such as isobutyryl-CoA or isovaleryl-CoA (derived from valine or leucine, respectively) would serve as the starter unit instead of the usual acetyl-CoA.

The elongation cycle involves a series of reactions:

Condensation: A ketoacyl-ACP synthase (KAS) catalyzes the addition of a two-carbon unit from malonyl-ACP.

Reduction: A ketoacyl-ACP reductase reduces the β-keto group to a hydroxyl group, forming a 3-hydroxyacyl-ACP intermediate.

Dehydration: A 3-hydroxyacyl-ACP dehydratase removes water to create a double bond.

Reduction: An enoyl-ACP reductase reduces the double bond to yield a saturated acyl-ACP, now two carbons longer.

This cycle repeats until the desired chain length is achieved. The 3-hydroxy intermediate is a standard part of this cycle, but its release from the cycle as a free acid requires specific enzymatic action, such as that of a dedicated thioesterase or hydrolase. The presence of the methyl group at the 9-position is a direct consequence of the branched-chain starter unit used to initiate the synthesis.

Metabolic Fates and Conversions in Biological Systems

Once synthesized, this compound can be integrated into larger cellular structures or be further modified by various enzymatic processes within the microbial cell.

3-hydroxy fatty acids are fundamental intermediates in the type II fatty acid synthesis (FAS-II) pathway, which is prevalent in bacteria. nih.gov These molecules, typically attached to an Acyl Carrier Protein (ACP), are pivotal points in the elongation cycle. nih.gov While most 3-hydroxyacyl-ACPs are rapidly processed to the next step in the cycle, they can also be diverted for specific purposes. nih.gov For instance, in Gram-negative bacteria, 3-hydroxy fatty acids are crucial components of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane. nih.govnih.gov

Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) have been identified as important bacterial metabolites. nih.gov Research has shown that free (R)-3-hydroxydecanoic acid, a compound closely related to this compound, can act as a potent immune elicitor in plants. nih.govfrontiersin.org This suggests that the release of these molecules, either through active secretion or cell lysis, allows them to be sensed by other organisms as a signature of bacterial presence. nih.gov Their role extends beyond being simple metabolic intermediates to acting as signaling molecules in inter-kingdom communication. nih.govontosight.ai

Corynebacterium species are well-known industrial microorganisms with robust metabolic capabilities, including the ability to produce and modify various organic acids. researchgate.netnih.govnih.gov These bacteria can be metabolically engineered to synthesize valuable chemicals, including those derived from fatty acid pathways. nih.govnih.govntnu.nomdpi.com

While direct transformation of this compound by Corynebacterium is not extensively documented in the provided results, the genus is known to produce and accumulate polyhydroxyalkanoates (PHAs) under specific growth conditions. researchgate.net PHAs are polyesters composed of 3-hydroxyalkanoic acid monomers. researchgate.netnih.gov The metabolic pathways engineered in Corynebacterium glutamicum for producing compounds like 3-hydroxypropionic acid and poly(3-hydroxybutyrate) (PHB) demonstrate the presence and adaptability of enzymes that can handle hydroxy-acid substrates. researchgate.netnih.govnih.gov This includes pathways for precursor supply (like acetyl-CoA and NADPH) and the core synthesis enzymes. researchgate.net The inherent enzymatic machinery for handling hydroxy fatty acids suggests that Corynebacterium could potentially modify or degrade this compound if introduced into its metabolic system.

This compound and its close analogs are situated at the crossroads of primary and secondary metabolism. As a branched-chain hydroxy fatty acid, its origin story begins with precursors from amino acid catabolism (providing the branched starter unit) and its backbone is built by the universal fatty acid synthesis machinery. nih.govhmdb.cafoodb.ca

Its metabolic position can be summarized as follows:

Anabolic Intermediate: It is a key, though transient, intermediate in the biosynthesis of branched-chain fatty acids and complex polyketide-derived natural products like cystomanamides. acs.orgnih.govnih.gov

Structural Component: In many bacteria, related 3-hydroxy fatty acids are not just intermediates but are incorporated as terminal structural components of essential molecules like lipopolysaccharides or storage lipids like polyhydroxyalkanoates. nih.govontosight.ai

Signaling Molecule: The release of free 3-hydroxy fatty acids into the environment positions them as metabolic signals, capable of being detected by other organisms and triggering biological responses, such as plant immunity. nih.gov

The study of such molecules helps to map the intricate connections within metabolic networks, linking pathways for amino acids, fatty acids, and complex secondary metabolites. genome.jpgenome.jp Understanding its precise role requires integrating genomic data (identifying biosynthetic gene clusters) with metabolomic analysis (detecting the compound and its derivatives in the cell). nih.gov

Biological Activities and Molecular Mechanisms

Antimicrobial Properties and Spectrum of Activity

Fatty acids are known to possess antimicrobial properties, and these activities are influenced by their structural features, such as chain length, degree of saturation, and branching.

Efficacy Against Specific Odor-Producing Bacterial Strains (Staphylococcus hominis, Corynebacterium xerosis)

Staphylococcus hominis is a common commensal on human skin and is known to contribute to body odor. wikipedia.orgwikipedia.org While typically harmless, it can act as an opportunistic pathogen. wikipedia.orgwikipedia.org Similarly, Corynebacterium xerosis is a commensal organism of the skin and mucous membranes but has been implicated in opportunistic infections. internationalscholarsjournals.comnih.gov Some strains of Corynebacterium xerosis have themselves been found to produce antimicrobial substances, with the activity being influenced by the available carbon sources. internationalscholarsjournals.com Given that branched-chain fatty acids are integral components of bacterial cell membranes and can influence their properties, it is plausible that exogenous 3-Hydroxy-9-methyldecanoic acid could exhibit inhibitory effects on these odor-producing strains, though specific research is required to confirm this.

Contribution to the Bioactivity Profile of Lipopeptide Natural Products

3-Hydroxy fatty acids are fundamental building blocks of various lipopeptide natural products, which are known for their potent biological activities, including antimicrobial and surfactant properties. These lipopeptides are synthesized by a wide range of bacteria. The fatty acid component, such as this compound, forms the lipid tail of the molecule, which is crucial for its interaction with biological membranes and, consequently, its bioactivity.

Cellular and Subcellular Effects

The influence of fatty acids on cellular processes is a complex field of study. While direct evidence for this compound is scarce, the effects of related branched-chain and 3-hydroxy fatty acids provide a basis for potential mechanisms of action.

Influence on Cellular Signaling Pathways and Gene Expression

Currently, there is a lack of specific research on the influence of this compound on cellular signaling pathways and gene expression. However, it is known that fatty acids can act as signaling molecules and modulate the activity of transcription factors, thereby influencing gene expression. For example, in the context of plant biology, (R)-3-hydroxydecanoic acid, a related compound, has been identified as a potent elicitor that can stimulate the natural immune system of crops. frontiersin.org This suggests a role in triggering specific signaling cascades. In human cells, the precise modulation of transcription factor levels is critical for normal development and function, and disruptions in these levels can lead to disease. nih.gov It is conceivable that as a signaling molecule, this compound could play a role in modulating such pathways, but further investigation is needed.

Modulation of Energy Metabolism and Oxidative Stress Responses in Tissues

Branched-chain fatty acids are involved in the regulation of various physiological processes, including energy metabolism. ontosight.ai They are a source of energy and can influence metabolic pathways. ontosight.ai The metabolism of branched-chain amino acids is closely linked to the synthesis of branched-chain fatty acids, indicating an intricate relationship with cellular energy and building block pools. frontiersin.org

With regard to oxidative stress, some studies have investigated the role of related 3-hydroxy acids. For instance, in the metabolic disorder 3-hydroxy-3-methylglutaric aciduria, the accumulation of 3-hydroxy-3-methylglutaric acid has been shown to disturb cellular redox homeostasis and increase oxidative stress. nih.gov While this is a different compound, it highlights that 3-hydroxy acids can have significant effects on cellular oxidative balance. The potential for this compound to modulate energy metabolism and oxidative stress responses remains an area for future research.

Ecological and Inter-Organismal Roles

Branched-chain fatty acids are commonly found in bacteria and play a role in their adaptation to the environment. frontiersin.orgwikipedia.org They are also found in various ecosystems and can be involved in inter-organismal communication.

3-Hydroxy fatty acids are components of rhamnolipids, which are biosurfactants produced by bacteria. These molecules have been shown to act as microbe-associated molecular patterns (MAMPs) or pathogen-associated molecular patterns (PAMPs). frontiersin.org This means they can be recognized by plants as signals of microbial presence, leading to the activation of the plant's immune system. frontiersin.org For example, (R)-3-hydroxydecanoic acid is a known elicitor of plant defense responses. frontiersin.org This suggests that this compound, as a related molecule, could also have a role in mediating interactions between bacteria and plants in various ecosystems. The structural diversity of these fatty acids likely contributes to the specificity of these interactions.

Contribution to Microbial Community Dynamics and Metabolomics

The presence of branched-chain hydroxy acids (BCHAs), a category that includes this compound, in a microbial environment can significantly influence the composition and function of the microbial community. These molecules are metabolites produced by certain bacteria and can act as signaling molecules or growth modulators for other microbes. jmb.or.kr

The production of BCFAs and their derivatives is also a key aspect of the metabolic output of a microbial community. The fermentation of proteins and branched-chain amino acids by gut bacteria leads to the formation of BCFAs. mdpi.com Therefore, the detection of compounds like this compound in a metabolomic analysis could serve as a marker for specific microbial metabolic pathways being active within that community.

Table 1: Examples of Branched-Chain Hydroxy Acids and Their Effects on Microbial Growth

| Compound Name | Producing Organism (Example) | Effect on Other Microbes |

| 2-hydroxyisovaleric acid (HIVA) | Lactic acid bacteria | Stimulates growth of Lactobacillaceae and Bifidobacteriaceae |

| 2-hydroxyisocaproic acid (HICA) | Lactic acid bacteria | Stimulates growth of Lactobacillaceae and Bifidobacteriaceae |

This table is based on existing research on related branched-chain hydroxy acids and provides a potential framework for understanding the role of this compound.

Significance in Host-Microbe Interactions

The fatty acid composition of bacteria plays a crucial role in how they interact with their hosts. BCFAs, which are key components of the cell envelope of bacteria like Staphylococcus aureus, have been shown to be important determinants of the host's innate immune response. nih.govnih.gov The acyl chains of lipoproteins, which are potent activators of the immune system, are composed of these fatty acids. nih.gov

Research on S. aureus has revealed that the synthesis of BCFAs can modulate the host's immune response. Specifically, lipoproteins with BCFA esters were found to be more susceptible to hydrolysis by host lipases, leading to their inactivation and a dampened inflammatory response compared to lipoproteins containing unsaturated fatty acids. nih.gov This suggests that the presence of branched-chain fatty acids like this compound in the structure of bacterial surface molecules could be a strategy employed by bacteria to evade or modulate host immunity.

Furthermore, 3-hydroxy fatty acids are integral components of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent stimulator of the host immune system. ebi.ac.uk While this compound is a branched-chain fatty acid more commonly associated with Gram-positive bacteria, the general principle of fatty acids as key players in host-pathogen interactions is well-established. dsmz.de The specific structure of a fatty acid can influence the host's immune recognition and subsequent response. consensus.app

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 3-Hydroxy-9-methyldecanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to piece together the complete molecular architecture.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, key diagnostic signals would include:

A multiplet around 4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (H-3).

A characteristic doublet of doublets around 2.4-2.6 ppm for the two diastereotopic protons adjacent to the carbonyl group (H-2).

A doublet around 0.8-0.9 ppm integrating to six protons, representing the two terminal methyl groups of the iso-nonyl chain.

A series of multiplets between 1.2 and 1.6 ppm for the remaining methylene protons in the aliphatic chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional groups. Expected signals for this compound include:

A signal in the range of 170-180 ppm for the carboxylic acid carbonyl carbon (C-1).

A peak around 68 ppm for the hydroxyl-bearing carbon (C-3).

A signal around 40-45 ppm for the carbon adjacent to the carbonyl group (C-2).

Multiple signals in the aliphatic region (20-40 ppm) for the methylene and methine carbons of the chain.

A distinct signal around 22-23 ppm for the two equivalent terminal methyl carbons (C-10 and the methyl group at C-9).

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity.

COSY experiments would confirm the coupling relationships between adjacent protons, for instance, showing the correlation between the H-3 proton and the protons on C-2 and C-4.

HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~175 |

| C-2 | ~2.5 (dd) | ~42 |

| C-3 | ~4.0 (m) | ~68 |

| C-4 to C-8 | ~1.2-1.6 (m) | ~25-38 |

| C-9 | ~1.5 (m) | ~28 |

| C-10 | ~0.85 (d) | ~22.5 |

| 9-CH₃ | ~0.85 (d) | ~22.5 |

| 3-OH | Variable | - |

| 1-OH | Variable | - |

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. For analytical purposes, the compound is often derivatized, typically to its methyl ester, to improve volatility for Gas Chromatography-Mass Spectrometry (GC/MS) analysis.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The calculated exact mass for the methyl ester of this compound (C₁₂H₂₄O₃) would be used to confirm its molecular formula against the experimentally measured mass.

Tandem MS (MS/MS): Tandem mass spectrometry provides structural information through controlled fragmentation of a selected precursor ion. For the methyl ester of this compound, a key fragmentation pathway involves cleavage of the C-C bond between C-3 and C-4. This α-cleavage next to the hydroxyl group is characteristic of 3-hydroxy fatty acid methyl esters and results in a highly stable and abundant fragment ion at a mass-to-charge ratio (m/z) of 103. researchgate.net This base peak is a diagnostic marker for the 3-hydroxy position. researchgate.net Other fragments would arise from the loss of water or the methoxy group from the molecular ion.

Table 2: Expected Key Mass Fragments for Methyl 3-Hydroxy-9-methyldecanoate in GC/MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin |

| M+ | Molecular Ion |

| M-18 | [M - H₂O]⁺, Loss of water from the hydroxyl group |

| M-31 | [M - OCH₃]⁺, Loss of the methoxy group from the ester |

| 103 | [CH₃OC(O)CH₂CH(OH)]⁺, Cleavage between C3-C4 (Characteristic base peak for 3-hydroxy FAMEs) researchgate.net |

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic methods are indispensable for the isolation of this compound from complex biological or synthetic mixtures and for its subsequent quantification.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis requires prior derivatization to a more volatile form, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ether. The separation is typically performed on a polar capillary column. The retention time is a key parameter for identification, often compared against an authentic standard. The Kovats retention index, a relative measure of retention time, provides a more standardized value for inter-laboratory comparison.

Table 3: Typical GC Conditions for Analysis of this compound (as methyl ester)

| Parameter | Typical Condition |

| Column | Polar capillary column (e.g., DB-FFAP, Carbowax 20M) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 240 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of the underivatized carboxylic acid. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., acetic acid or formic acid) to ensure the carboxylic acid remains in its protonated, less polar form for better retention and peak shape. Detection is commonly achieved using a UV detector (at low wavelengths, ~210 nm) or by coupling the HPLC system to a mass spectrometer (LC-MS).

Table 4: Typical HPLC Conditions for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detector | UV (210 nm) or Mass Spectrometer (LC-MS) |

Stereochemical Analysis for Absolute Configuration Determination

The carbon atom at the C-3 position, bearing the hydroxyl group, is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-. Determining the absolute configuration of this stereocenter is crucial and is often accomplished using chiral derivatization followed by NMR analysis.

Mosher's ester analysis is a widely used NMR-based method to determine the absolute configuration of secondary alcohols. nih.gov The procedure involves the separate reaction of the chiral alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. stackexchange.com

The core principle is that these diastereomers, while chemically similar, are distinct in three-dimensional space. In the most stable conformation of these Mosher esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the substituents of the original alcohol. This creates a different anisotropic effect (shielding or deshielding) from the phenyl ring on the protons of the attached molecule. stackexchange.comyoutube.com

The analytical workflow is as follows:

Esterification: Two separate reactions are performed to synthesize the (R)-MTPA ester and the (S)-MTPA ester of this compound.

NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

Data Analysis: The chemical shifts of corresponding protons on both sides of the newly formed ester linkage are carefully assigned. The difference in chemical shifts between the two diastereomers (Δδ = δS - δR) is calculated for each assigned proton.

Configuration Assignment: By convention, a positive Δδ value for protons on one side of the C-3 stereocenter and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration as either (R) or (S) based on the established Mosher model. stackexchange.com

Table 5: Illustrative Application of Mosher's Rule for this compound

| Protons Analyzed | Expected Sign of Δδ (δS - δR) for (R)-Configuration | Expected Sign of Δδ (δS - δR) for (S)-Configuration |

| H-2 (alpha to COOH) | Positive (+) | Negative (-) |

| H-4 (on alkyl chain) | Negative (-) | Positive (+) |

Chemical Synthesis and Derivatization for Academic Research

Total Synthesis Approaches for 3-Hydroxy-9-Methyldecanoic Acid and Analogs

Total synthesis provides a means to produce this compound and its analogs from simple, readily available starting materials. These routes are often designed to be flexible, allowing for the creation of a variety of related structures.

The Reformatsky reaction is a classic method for forming carbon-carbon bonds and is particularly useful for synthesizing β-hydroxy esters, which are direct precursors to β-hydroxy acids. wikipedia.orgchemistnotes.compw.live The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgchemistnotes.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than corresponding Grignard or lithium reagents, preventing undesired side reactions with the ester group. wikipedia.org

In the context of synthesizing 3-hydroxyalkanoic acids, an appropriate aldehyde is reacted with an α-bromo ester and zinc. pw.live For the specific synthesis of this compound, this would involve the reaction of 8-methylnonanal (B72764) with the Reformatsky reagent derived from an α-bromo ester. Subsequent hydrolysis of the resulting β-hydroxy ester yields the final acid. pw.live A notable application of this method was the synthesis of racemic 3-hydroxydecanoic acid by Compton et al. in 2020, demonstrating the utility of this approach for creating the core structure of these fatty acids. frontiersin.orgnih.govresearchgate.net The general mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the ester, formation of a zinc enolate, coordination to the carbonyl of the aldehyde, and finally, nucleophilic addition to form the new carbon-carbon bond. wikipedia.orgchemistnotes.com

Olefin cross-metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nih.gov This reaction is particularly valuable for elongating carbon chains and has been successfully applied to the synthesis of 3-hydroxyalkanoic acids (HAAs) and their analogs. frontiersin.orgnih.gov The strategy typically involves reacting a shorter, functionalized olefin precursor with a terminal alkene of a desired length in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst. frontiersin.orgnih.gov

This methodology allows for the synthesis of a library of HAA analogs from a common precursor by simply varying the terminal alkene partner. frontiersin.orgnih.gov For instance, a synthetic route can start from a precursor like tert-butyl 3-hydroxypent-4-enoate. frontiersin.orgnih.govresearchgate.net Cross-metathesis of this precursor with an appropriate olefin, such as 6-methyl-1-heptene, would introduce the desired branched alkyl chain, which after hydrogenation, would yield this compound.

Research has shown that various conditions can be optimized for Grubbs II-catalyzed cross-metathesis reactions. frontiersin.orgnih.gov The use of a copper(I) iodide co-catalyst has been found to be beneficial, improving the yield of the olefin cross-metathesis. frontiersin.orgnih.govnih.gov The reaction yields are influenced by factors such as catalyst loading, reaction concentration, and the steric and electronic properties of the substrates. frontiersin.orgnih.gov

| Entry | Olefin Precursor | Alkene Partner | Catalyst | Conditions | Yield |

|---|---|---|---|---|---|

| 1 | Protected 3-hydroxypent-4-enoate | hept-1-ene | Grubbs II (4.8 mol%) | CPME, Syringe pump addition | 62% |

| 2 | Protected 3-hydroxypent-4-enoate | hept-1-ene | Grubbs II (2.4 mol%) | CPME | 41% |

Modern synthetic chemistry places increasing emphasis on sustainability and "green" principles. Recent synthetic routes towards (R)-3-hydroxydecanoic acid and its analogs have focused on incorporating these principles. frontiersin.orgnih.gov A key strategy is the use of bio-sourced starting materials. nih.govresearchgate.net For example, a seven-step synthesis has been developed starting from levoglucosenone (B1675106) (LGO), a chiral synthon that can be derived from the pyrolysis of cellulosic waste. frontiersin.orgnih.govresearchgate.net This approach avoids the use of petroleum-derived starting materials and leverages the inherent chirality of the natural starting material to produce the desired (R)-enantiomer without requiring an asymmetric catalyst. frontiersin.orgnih.govresearchgate.net

Chemoenzymatic Synthesis and Biocatalytic Transformations

Combining chemical synthesis with enzymatic transformations offers a powerful strategy to produce chiral molecules with high enantioselectivity. This chemoenzymatic approach has been applied to the synthesis of 3-hydroxyalkanoic acids.

One successful method involves the kinetic resolution of a racemic intermediate using an enzyme. For example, a racemic tert-butyl 3-hydroxypent-4-enoate, synthesized via a condensation reaction, can be subjected to enantioselective acetylation catalyzed by a lipase, such as PS Amano lipase. frontiersin.orgnih.govresearchgate.net This enzymatic step selectively acetylates one enantiomer, allowing for the separation of the two and providing access to the enantiomerically pure precursor needed for subsequent steps like cross-metathesis. frontiersin.orgnih.govresearchgate.net

Biocatalysis can also be employed for the direct conversion of precursors to the final acid. nih.gov For instance, whole-cell biocatalysts containing nitrile hydratase and amidase enzyme systems can hydrolyze 3-hydroxyalkanenitriles to the corresponding 3-hydroxyalkanoic acids. This biocatalytic route can be highly efficient and operate under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental for the development of new therapeutic agents or biological probes. The synthesis of a series of analogs of this compound is essential for conducting these structure-activity relationship (SAR) studies. frontiersin.orgnih.govresearchgate.net

Synthetic strategies, particularly those employing cross-metathesis, are exceptionally well-suited for generating a library of analogs. frontiersin.orgnih.govresearchgate.net By using a common precursor and varying the cross-metathesis partner, chemists can systematically modify the length and branching of the fatty acid tail. frontiersin.orgnih.gov This flexibility allows for the efficient production of a diverse set of molecules for biological testing. researchgate.net The insights gained from SAR studies, which correlate structural changes with changes in biological effect, are crucial for identifying the key structural features required for activity and for designing novel, more potent compounds. mdpi.commdpi.com For example, the development of a flexible seven-step retrosynthetic pathway starting from levoglucosenone was designed specifically to facilitate the creation of a library of analogs for SAR studies. nih.govresearchgate.net

Comparative Biochemical and Metabolomic Investigations

Analysis of Related Branched-Chain Hydroxy Fatty Acids

Branched-chain hydroxy fatty acids (BCHAs) are a diverse class of molecules with varied structures and biological functions. The position of the hydroxyl group and the branching methyl group, along with the carbon chain length, significantly influences their chemical properties and biological roles.

3-Hydroxy-9-methyldecanoic acid shares structural similarities with other BCHAs, such as 3-hydroxy-3-methylhexanoic acid and 3-hydroxy-7-methyloctanoic acid. While all are hydroxy fatty acids, they differ in chain length and the location of the methyl branch, which leads to distinct physicochemical properties.

This compound is a C11 fatty acid with a hydroxyl group at the C-3 position and a methyl group at the C-9 position. chemsrc.commolbase.com In contrast, 3-hydroxy-3-methylhexanoic acid is a shorter C7 fatty acid, with both the hydroxyl and methyl groups attached to the C-3 position. nih.govguidechem.com 3-hydroxy-7-methyloctanoic acid is a C9 acid with a hydroxyl group at C-3 and a methyl group at C-7. sigmaaldrich.comncats.io These structural variations are key to their different functions.

Table 1: Comparison of Structural and Chemical Properties

| Feature | This compound | 3-hydroxy-3-methylhexanoic acid | 3-hydroxy-7-methyloctanoic acid |

|---|---|---|---|

| CAS Number | 62675-79-0 chemsrc.commolbase.com | 58888-76-9 nih.govbiosynth.com | 634602-29-2 sigmaaldrich.com |

| Molecular Formula | C₁₁H₂₂O₃ chemsrc.commolbase.com | C₇H₁₄O₃ nih.govbiosynth.com | C₉H₁₈O₃ ncats.io |

| Molecular Weight | 202.29 g/mol chemsrc.commolbase.com | 146.18 g/mol nih.govbiosynth.com | 174.24 g/mol sigmaaldrich.comncats.io |

| Carbon Chain Length | 10 (Decanoic) | 6 (Hexanoic) | 8 (Octanoic) |

| Methyl Group Position | C-9 | C-3 | C-7 |

| Hydroxyl Group Position | C-3 | C-3 | C-3 |

The structural differences among these fatty acids lead to distinct biological activities. 3-hydroxy-3-methylhexanoic acid is well-documented as a key component of human axillary sweat and a precursor to compounds responsible for body odor. guidechem.com It is metabolized by skin microflora, particularly Corynebacterium species, which cleave the molecule to produce volatile and odorous compounds. pharmamicroresources.com

In contrast, the primary identified role of this compound is as a cellular fatty acid in certain bacteria, specifically Pseudomonas maltophilia (now known as Stenotrophomonas maltophilia). nih.govasm.orgasm.org Its presence is a key chemotaxonomic marker for this organism. Unlike its shorter analog found in sweat, it is tightly bound to other cellular components and is not typically associated with volatile odor production in the same manner. nih.govasm.orgasm.org The biological activity of 3-hydroxy-7-methyloctanoic acid is less characterized in the available literature, but its structural intermediacy suggests it may have unique interactions and functions yet to be fully elucidated.

Taxonomic Profiling Using Fatty Acid Signatures

The analysis of cellular fatty acid composition is a robust and widely used method in microbial taxonomy. The types and relative quantities of fatty acids form a "fingerprint" that can be used to identify and classify bacteria. nih.govmdpi.com

Branched-chain fatty acids, including the hydroxy forms, are particularly valuable as chemotaxonomic markers because their distribution is often specific to certain microbial genera or species. researchgate.netnih.gov The presence of unusual or unique fatty acids can provide definitive identification.

The discovery of this compound, along with 2-hydroxy-9-methyldecanoic acid and 3-hydroxy-11-methyldodecanoic acid, in Pseudomonas maltophilia was a significant finding. nih.govasm.orgasm.org These specific branched-chain hydroxy fatty acids are characteristic of this species and differentiate it from other Pseudomonas species, which typically contain different fatty acid profiles. asm.org This method, often involving gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs), provides an accurate and high-throughput tool for microbial identification in clinical and environmental settings. nih.govfera.co.uk

Table 2: List of Compounds

| Compound Name |

|---|

| 2-hydroxy-9-methyldecanoic acid |

| 3-hydroxy-11-methyldodecanoic acid |

| 3-hydroxy-3-methylhexanoic acid |

| 3-hydroxy-7-methyloctanoic acid |

Future Research Directions and Conceptual Advancements in 3 Hydroxy 9 Methyldecanoic Acid

While research into 3-hydroxy-9-methyldecanoic acid is still in its nascent stages, the broader class of 3-hydroxy fatty acids (3-HFAs), particularly 3-hydroxydecanoic acid (3-HDA), provides a foundational framework for outlining future scientific inquiry. The addition of a methyl group at the 9-position introduces structural complexity and potential for novel biological functions, making this compound a compelling subject for future investigation. This article details prospective research avenues aimed at unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the natural sources of 3-Hydroxy-9-methyldecanoic acid, and what methods are used for its isolation?

- Answer : this compound is primarily isolated from marine organisms, including the mollusk Elysia rufescens and the alga Bryopsis pennata. Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification techniques such as HPLC or flash chromatography. Structural confirmation is achieved via NMR and mass spectrometry .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Answer : The compound should be stored at 2–8°C in airtight, light-protected containers to prevent degradation. Handling under inert atmospheres (e.g., nitrogen) and avoiding moisture or heat exposure are critical, as these factors can induce esterification or oxidation. Stability assessments should include periodic HPLC purity checks .

Q. How is this compound structurally characterized in peptide derivatives?

- Answer : Its integration into peptides (e.g., kahalalides) is confirmed via tandem mass spectrometry (MS/MS) for sequence analysis and 2D-NMR (COSY, NOESY) to resolve stereochemistry. Key NMR signals include the β-hydroxy proton (δ 4.1–4.3 ppm) and methyl branching (δ 0.8–1.2 ppm) .

Advanced Research Questions

Q. How can NMR spectroscopy and molecular dynamics (MD) simulations determine the stereochemical configuration of this compound in complex peptides?

- Answer : Temperature-dependent NMR experiments analyze amide proton chemical shifts (Δδ/ΔT) to identify hydrogen-bonding patterns, which correlate with stereochemistry. For example, a temperature coefficient > −4.6 ppb/K suggests intramolecular hydrogen bonding, supporting the S-configuration at C3. MD simulations (50 ns trajectories) further validate hydrogen bond probabilities and conformational stability .

Q. Why do some kahalalide derivatives containing this compound exhibit negligible bioactivity despite structural similarities to active compounds?

- Answer : Bioactivity disparities arise from peptide backbone modifications (e.g., amino acid sequence, cyclization). For instance, kahalalides H and J lack bioactive residues (e.g., tyrosine or proline) present in active variants like kahalalide F. Comparative bioassays (e.g., cytotoxicity screens against tumor cell lines) and docking studies highlight critical structure-activity relationships .

Q. What environmental factors induce the biosynthesis of this compound in Vibrio parahaemolyticus, and how can this be experimentally validated?

- Answer : Biosynthesis is triggered under cold stress (4°C) and high NaCl concentrations (≥5%). Experimental validation involves fatty acid profiling via GC-MS after 90-day incubations in artificial seawater microcosms. Stress-induced upregulation of 3-hydroxyacyl-ACP dehydratase genes can be confirmed via qPCR .

Q. How does the stereochemistry of this compound influence its hydrogen-bonding patterns in peptide conformations?

- Answer : The S-configuration stabilizes intracyclic hydrogen bonds (e.g., between Ala NH and Phe carbonyl groups), as shown by MD simulations. In contrast, the R-configuration disrupts these interactions, leading to conformational flexibility. Hydrogen bond distances (<3.2 Å) and probabilities (>17%) are quantified via NOESY and ROESY experiments .

Methodological Notes

- Contradiction Analysis : While kahalalides H/J (containing this compound) are inactive, their activity may depend on synergistic interactions with other peptide motifs, necessitating fragment-based drug design (FBDD) approaches .

- Data Gaps : Limited ecotoxicological data exist for this compound. Future studies should apply OECD Test Guidelines (e.g., OECD 201/202) to assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.